tert-Butyl ((2-bromo-4-methylthiazol-5-yl)methyl)carbamate
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Overview
Description
tert-Butyl ((2-bromo-4-methylthiazol-5-yl)methyl)carbamate is a chemical compound with the molecular formula C9H13BrN2O2S. It is known for its applications in various fields of scientific research, particularly in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((2-bromo-4-methylthiazol-5-yl)methyl)carbamate typically involves the reaction of 2-bromo-4-methylthiazole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group .
Industrial Production Methods
the general approach involves large-scale synthesis using similar reaction conditions as in laboratory synthesis, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ((2-bromo-4-methylthiazol-5-yl)methyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The thiazole ring can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride.
Major Products Formed
Substitution: Products include derivatives with different substituents on the thiazole ring.
Oxidation: Oxidized thiazole derivatives.
Reduction: Reduced thiazole derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, tert-Butyl ((2-bromo-4-methylthiazol-5-yl)methyl)carbamate is used as an intermediate for the synthesis of more complex molecules .
Biology and Medicine
The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a building block for the development of new pharmaceuticals .
Industry
In the industrial sector, it is used in the synthesis of agrochemicals and other specialty chemicals .
Mechanism of Action
The mechanism of action of tert-Butyl ((2-bromo-4-methylthiazol-5-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways are subject to ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-methylthiazole-5-carboxylic acid
- (2-Bromo-4-methylthiazol-5-yl)methanol
- Ethyl 2-bromo-4-methylthiazole-5-carboxylate
Uniqueness
tert-Butyl ((2-bromo-4-methylthiazol-5-yl)methyl)carbamate is unique due to its specific structure, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C10H15BrN2O2S |
---|---|
Molecular Weight |
307.21 g/mol |
IUPAC Name |
tert-butyl N-[(2-bromo-4-methyl-1,3-thiazol-5-yl)methyl]carbamate |
InChI |
InChI=1S/C10H15BrN2O2S/c1-6-7(16-8(11)13-6)5-12-9(14)15-10(2,3)4/h5H2,1-4H3,(H,12,14) |
InChI Key |
QUSIGGNVQQRLAD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)Br)CNC(=O)OC(C)(C)C |
Origin of Product |
United States |
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